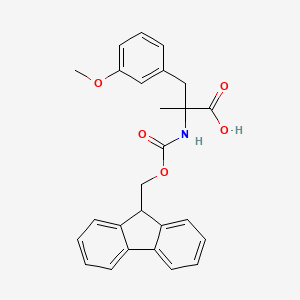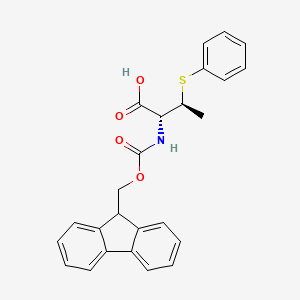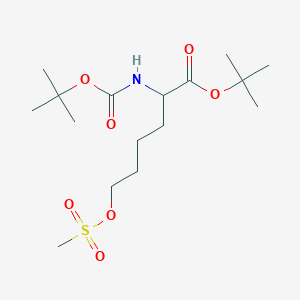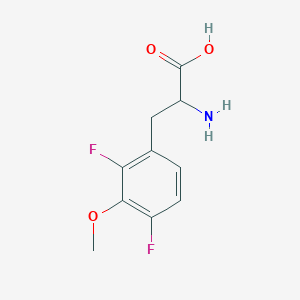![molecular formula C6H4ClN3 B1390503 6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 63725-51-9](/img/structure/B1390503.png)
6-chloro-1H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
6-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It has a molecular weight of 153.57 . This compound is solid in its physical form .
Synthesis Analysis
1H-Pyrazolo[3,4-b]pyridines, including this compound, can be synthesized from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .
Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 153.57 . The storage temperature for this compound is at room temperature .
Applications De Recherche Scientifique
Propriétés pharmacologiques
Les dérivés de la « 6-chloro-1H-pyrazolo[3,4-b]pyridine » sont connus pour posséder une large gamme de propriétés pharmacologiques. Ils font partie des médicaments anxiolytiques tels que le cartazolate, le tracazolate et l’étazolate, qui sont utilisés pour le traitement des troubles anxieux. De plus, ces composés sont des composants de médicaments comme le riociguat utilisé pour le traitement de l’hypertension artérielle pulmonaire .
Activation du PPARα
Ces composés servent de squelettes pour les agonistes du PPARα, qui sont cruciaux dans le traitement de la dyslipidémie. L’activation du PPARα par ces dérivés conduit à la régulation du métabolisme des lipides et du glucose, de l’adipogenèse et de l’inflammation .
Stratégies de synthèse
Il y a eu des études approfondies sur les stratégies et les approches synthétiques des dérivés de la « this compound » de 2017 à 2021. Ces méthodes sont systématisées en fonction de la méthode d’assemblage du système pyrazolopyridine .
Applications biomédicales
Plus de 300 000 dérivés de la « this compound » ont été décrits dans diverses applications biomédicales. Ces utilisations potentielles dans des domaines thérapeutiques sont dues à leurs formes tautomères : les isomères 1H- et 2H- .
Activité antibactérienne et antivirale
La fusion des systèmes de pyridine dans ces composés a été évaluée pour des activités antibactériennes et antivirales sélectives. Ils ont montré un potentiel prometteur pour contribuer aux produits pharmaceutiques ciblant ces agents pathogènes .
Activité antifongique et antitumorale
De même, les dérivés de la « this compound » ont été appliqués dans des activités antifongiques et antitumorales. Diverses méthodes de synthèse sous différentes conditions ont été mises en œuvre pour synthétiser ces composés à des fins pharmaceutiques .
Chaque domaine d’application mentionné ci-dessus est unique et démontre la polyvalence de la « this compound » dans la recherche scientifique et le développement pharmaceutique.
Synthèse de dérivés de la 5-amino-1H-pyrazolo[4,3-b]pyridine Base structurale de l’activation du PPARα par la 1H-pyrazolo-[3,4-b]pyridine Méthodes de synthèse des dérivés de la 1H-pyrazolo[3,4-b]pyridine 1H-Pyrazolo[3,4-b]pyridines : synthèse et applications biomédicales Une nouvelle voie simple pour synthétiser de nouvelles pyrazolo[3,4-b]
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anticancer activity against various tumor cell lines , suggesting potential targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that similar compounds can inhibit the enzymatic activity of certain proteins . This inhibition could lead to changes in cellular processes, potentially contributing to the compound’s observed effects.
Result of Action
Similar compounds have demonstrated significant inhibitory activity against various tumor cell lines , suggesting that 6-chloro-1H-pyrazolo[3,4-b]pyridine may also have potential anticancer effects.
Analyse Biochimique
Biochemical Properties
6-chloro-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition occurs through binding interactions with the kinase domain of TRKs, leading to the suppression of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . This inhibition is mediated through the suppression of TRK signaling pathways, which are critical for cell survival and growth . Additionally, this compound affects gene expression by altering the transcriptional activity of target genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of TRKs, leading to the inhibition of their enzymatic activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting TRK signaling and suppressing tumor growth . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic efficacy.
Propriétés
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYLBGYCSAJFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670279 | |
| Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63725-51-9 | |
| Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1h-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)







